

"Chemical properties and molecular structure of bismuth subcitrate potassium"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth Subcitrate Potassium*

Cat. No.: *B1139287*

[Get Quote](#)

An In-depth Technical Guide to **Bismuth Subcitrate Potassium**: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subcitrate potassium (BSK) is a complex bismuth salt of citric acid, widely utilized in combination therapies for the eradication of *Helicobacter pylori* and the treatment of peptic ulcer disease.^{[1][2]} Its therapeutic efficacy stems from a multifaceted mechanism of action that includes both direct bactericidal effects and potent gastric mucosal protection. This guide provides a comprehensive overview of the core chemical properties and intricate molecular structure of **bismuth subcitrate potassium**, presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Bismuth subcitrate potassium is typically a white to off-white solid powder.^{[3][4]} Its identity and purity are defined by a range of physicochemical properties. While various molecular formulas and weights are reported, often differing by the degree of hydration, the most commonly cited anhydrous form is presented below.

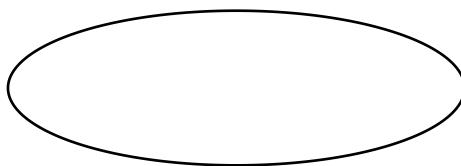
Table 1: Key Chemical and Physical Properties of **Bismuth Subcitrate Potassium**

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_8BiK_5O_{14}$	[1] [5] [6]
Molecular Weight	780.65 g/mol	[5]
IUPAC Name	bismuth;pentapotassium;bis(2-oxidopropane-1,2,3-tricarboxylate)	[5]
CAS Number	880149-29-1	[3] [5]
Appearance	White to off-white solid powder	[3] [4]
Solubility (Water)	Highly pH-dependent. Very soluble at neutral pH (>70 mg/mL at pH 7), but solubility decreases dramatically in acidic conditions (~1 mg/mL at pH 3). Some sources report solubility of 50-100 mg/mL with the aid of ultrasonication.	[3] [7] [8]
Solubility (Other)	Very slightly soluble in ethanol; Insoluble in DMSO.	[7] [9]
Storage Conditions	Store at -20°C, sealed, and protected from moisture.	[8] [10]
Stock Solution Stability	At -80°C, stable for up to 6 months. At -20°C, stable for up to 1 month.	[10]

Molecular Structure

The molecular structure of **bismuth subcitrate potassium** is not a simple salt but a complex coordination polymer.[\[11\]](#) X-ray crystallography and spectroscopic studies have revealed that its fundamental building blocks are dimeric bismuth citrate units, often formulated as $[Bi(cit)_2Bi]^{2-}$.[\[3\]](#)[\[7\]](#)[\[11\]](#)

In these dimeric units, the bismuth(III) ions are coordinated to citrate ligands. The citrate molecule, with its three carboxylate groups and one hydroxyl group, acts as a multidentate ligand, bridging the bismuth centers. These dimeric building blocks further assemble into larger two-dimensional sheets and complex three-dimensional polymeric architectures.[3][7][11] This polymeric nature is crucial to its behavior in aqueous solutions, particularly its ability to form a colloidal suspension in the gastric environment.


Mechanism of Action

Bismuth subcitrate potassium exerts its therapeutic effects through a dual-action mechanism: direct antimicrobial activity against *H. pylori* and cytoprotective effects on the gastric mucosa.[5][12]

3.1. Gastric Mucosal Protection In the acidic environment of the stomach, BSK precipitates and forms a protective glycoprotein-complex layer that adheres preferentially to the ulcer crater.[2] This layer acts as a physical barrier, shielding the underlying mucosa from harmful agents like hydrochloric acid and pepsin.[5][12] Furthermore, BSK stimulates the local synthesis and secretion of protective factors, including prostaglandins, mucus glycoprotein, and bicarbonate, enhancing the natural defense mechanisms of the stomach lining.[5][12]

3.2. Antimicrobial Action against *H. pylori* BSK's action against *H. pylori* is multifaceted and key to its role in eradication therapies.

- **Enzyme Inhibition:** It potently inhibits several crucial bacterial enzymes. It disrupts the *H. pylori* urease enzyme by displacing nickel (Ni^{2+}) ions from its active site, impairing the bacterium's ability to neutralize gastric acid.[1] Other vital enzymes, including proteases, lipases, F1-ATPase, catalase, and phospholipases, are also inhibited, disrupting bacterial energy metabolism and integrity.[1][5][7]
- **Structural Disruption:** The compound interferes with bacterial cell wall synthesis and adhesion to epithelial cells, preventing colonization.[2][5]
- **Synergistic Effects:** BSK is often used in combination with antibiotics like metronidazole and tetracycline, where it can act synergistically to overcome antibiotic resistance.

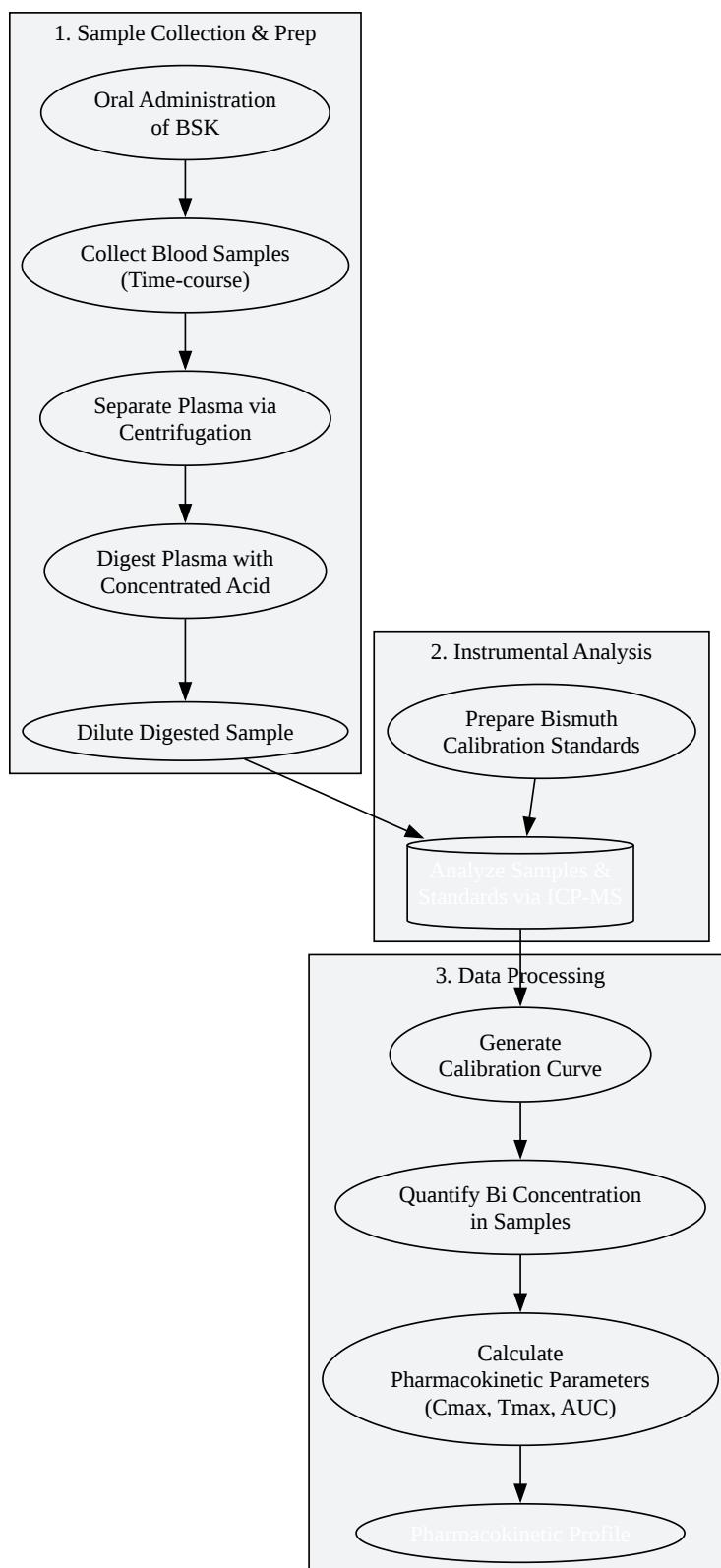
[Click to download full resolution via product page](#)

Experimental Protocols

4.1. Synthesis of Bismuth Subcitrate Potassium

A common laboratory-scale synthesis involves the reaction of a bismuth salt with citric acid followed by neutralization with a potassium base.[\[4\]](#)[\[13\]](#)

- Objective: To synthesize **bismuth subcitrate potassium**.
- Materials: Bismuth(III) nitrate pentahydrate, citric acid, potassium hydroxide (KOH), distilled water, ethanol.
- Protocol:
 - Dissolve bismuth nitrate in a minimal amount of dilute nitric acid to prevent premature hydrolysis.
 - Prepare a separate aqueous solution of citric acid.
 - Slowly add the bismuth nitrate solution to the citric acid solution with vigorous stirring. A white precipitate of bismuth citrate will form.
 - Isolate the bismuth citrate precipitate by filtration and wash thoroughly with distilled water to remove excess nitrates.
 - Prepare a stoichiometric aqueous solution of potassium hydroxide. The molar ratio of KOH to the starting bismuth citrate should be carefully controlled (e.g., a 1.0-1.5 molar ratio).
[\[13\]](#)
 - Treat the washed bismuth citrate precipitate with the KOH solution under continuous stirring. The solid will react to form the soluble **bismuth subcitrate potassium** complex.


- The final product can be isolated from the solution by methods such as precipitation with a solvent like ethanol or by careful evaporation/drying.[14]
- The resulting white powder should be dried under vacuum and stored in a desiccator.

4.2. Characterization by ICP-MS (Pharmacokinetic Analysis)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method used to quantify the systemic absorption of bismuth following oral administration of BSK.[15]

- Objective: To determine the concentration of bismuth in blood plasma samples.
- Protocol:
 - Sample Collection: Collect whole blood samples from subjects at predetermined time points post-administration of BSK. Samples are collected in tubes containing an anticoagulant (e.g., heparin).
 - Plasma Separation: Centrifuge the blood samples to separate the plasma from the cellular components.
 - Sample Preparation (Digestion):
 - Pipette a known volume of plasma (e.g., 0.5 mL) into a digestion vessel.
 - Add a concentrated acid mixture (e.g., nitric acid and hydrogen peroxide) to digest the organic matrix.
 - Heat the samples according to a validated microwave digestion program until the solution is clear.
 - Dilution: After cooling, dilute the digested samples to a final volume with deionized water to bring the bismuth concentration into the linear range of the ICP-MS instrument.
 - ICP-MS Analysis:
 - Prepare a series of calibration standards of known bismuth concentrations.

- Aspirate the prepared samples and standards into the ICP-MS.
- The instrument atomizes and ionizes the bismuth, and the mass spectrometer detects the specific isotope (e.g., ^{209}Bi).
- Quantify the bismuth concentration in the samples by comparing their signal intensity to the calibration curve.

[Click to download full resolution via product page](#)

Conclusion

Bismuth subcitrate potassium is a structurally complex coordination polymer with a unique profile of chemical properties that underpin its significant therapeutic value. Its pH-dependent solubility and polymeric nature are central to its ability to form a protective barrier in the stomach, while its specific chemical reactivity allows for the potent inhibition of key *H. pylori* enzymes. A thorough understanding of its molecular structure and chemical behavior, as detailed in this guide, is essential for researchers and professionals involved in the development of new gastrointestinal therapies and the optimization of existing treatment regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 2. What is Bismuth Potassium Citrate used for? [synapse.patsnap.com]
- 3. BISMUTH SUBCITRATE POTASSIUM | 880149-29-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Bismuth Subcitrate Potassium | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bismuth Subcitrate Potassium | CymitQuimica [cymitquimica.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. haihangchem.com [haihangchem.com]
- 10. glpbio.com [glpbio.com]
- 11. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]

- 13. RU2496719C1 - Method of producing bismuth potassium citrate - Google Patents [patents.google.com]
- 14. CN106278870A - A kind of preparation method of bismuth potassium citrate - Google Patents [patents.google.com]
- 15. Pharmacokinetic and Safety Study of Bismuth Potassium Citrate Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Chemical properties and molecular structure of bismuth subcitrate potassium"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139287#chemical-properties-and-molecular-structure-of-bismuth-subcitrate-potassium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com